2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Overview
Description
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is an organic compound with the molecular formula C16H14ClNO4 and a molecular weight of 319.74 g/mol . It is also known by its synonym, 1-Methoxy-2-benzyloxy-3-chloro-5-(2-nitrovinyl)benzene . This compound is characterized by the presence of a nitroethene group attached to a substituted phenyl ring, which includes chloro, benzyloxy, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene typically involves the reaction of 3-chloro-4-benzyloxy-5-methoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethene product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes, would apply to the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)ethanamine.
Oxidation: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)acetic acid.
Substitution: 2-(3-Amino-4-benzyloxy-5-methoxyphenyl)nitroethene or 2-(3-Thio-4-benzyloxy-5-methoxyphenyl)nitroethene.
Scientific Research Applications
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its nitro, chloro, and benzyloxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-benzyloxy-3-chloro-5-(2-nitrovinyl)benzene: A synonym for 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene.
trans-4-Benzyloxy-3-chloro-5-methoxy-β-nitrostyrene: Another name for the same compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitroethene group, along with the chloro, benzyloxy, and methoxy substituents, makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Properties
IUPAC Name |
1-chloro-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQWVBCSSZOCK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363480 | |
Record name | 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-34-0 | |
Record name | 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 871126-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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